molecular formula C16H16FN3O2S B2459730 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one CAS No. 1706283-07-9

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2459730
CAS No.: 1706283-07-9
M. Wt: 333.38
InChI Key: CLDKAVQDIVARSC-UHFFFAOYSA-N
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Description

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of a fluorophenyl group, a thiazepane ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. Key steps may include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane intermediate.

    Formation of the Pyridazinone Moiety: This can be accomplished through a condensation reaction involving a hydrazine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Research: The compound’s unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group and the thiazepane ring may interact with enzymes or receptors, modulating their activity. The pyridazinone moiety could play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Lacks the 7-position substitution on the thiazepane ring.

    6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Contains a chlorophenyl group instead of a fluorophenyl group.

    6-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group at the 7-position of the thiazepane ring and the combination with the pyridazinone moiety makes 6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one unique. This specific arrangement of functional groups may result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-12-4-2-1-3-11(12)14-7-8-20(9-10-23-14)16(22)13-5-6-15(21)19-18-13/h1-6,14H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKAVQDIVARSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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